molecular formula C8H12N2O3 B2881578 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038375-62-0

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No. B2881578
CAS RN: 1038375-62-0
M. Wt: 184.195
InChI Key: XJGAWYPJAQTIGM-UHFFFAOYSA-N
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Description

“4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “this compound”, typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by the cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O3/c1-2-6-9-7(13-10-6)4-3-5-8(11)12/h2-5H2,1H3,(H,11,12) . This indicates that the compound contains eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of 375.1 °C at 760 mmHg and a predicted density of 1.2 g/mL .

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its ability to bind to specific receptors in the brain and modulate their activity. Specifically, it binds to the GABA receptor and enhances its activity, leading to increased inhibition of neural activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific receptor it binds to and the context in which it is used. However, in general, it has been shown to have anxiolytic, sedative, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid in lab experiments is its specificity for the GABA receptor, which allows for targeted modulation of neural activity. However, one limitation is that its effects can be context-dependent, making it difficult to generalize findings across different experimental conditions.

Future Directions

There are many potential future directions for research on 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid. One area of focus could be on developing new drugs that target specific subtypes of the GABA receptor. Another area of focus could be on studying the effects of this compound in different disease models, such as epilepsy or anxiety disorders. Additionally, further research could be done to elucidate the mechanism of action of this compound and its effects on neural circuitry.

Synthesis Methods

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid can be achieved using various methods, including the reaction of ethyl 3-aminobutanoate with ethyl chloroformate and sodium azide, or the reaction of ethyl 3-(2-oxo-2-phenylethyl)butanoate with hydrazine hydrate and sodium nitrite. However, the most common method involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate and sodium nitrite, followed by reaction with ethyl chloroformate.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)butanoic acid has shown potential in various fields of scientific research. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, it has been used to develop new drugs that target specific receptors. In biochemistry, it has been used to study the structure and function of proteins.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-6-9-7(13-10-6)4-3-5-8(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGAWYPJAQTIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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